N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}acetamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a combination of aromatic and aliphatic structures, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 3,4-dimethoxyphenethylamine, followed by its reaction with 4-(4-methylpiperidin-1-yl)sulfonylphenol. The final step involves the acylation of the resulting compound with acetic anhydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like sodium hydroxide or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or halogens in an organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or hydroxylated compounds.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}acetamide has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular functions. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}acetamide shares structural similarities with other sulfonylphenoxyacetamides and piperidine derivatives.
Dichloroaniline: Another compound with aniline and chlorine substituents, used in various chemical applications.
Organochlorine compounds: Such as trichloroethylene and chloroform, which have diverse applications in industry.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its potential therapeutic applications and ability to undergo diverse chemical reactions make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(4-methylpiperidin-1-yl)sulfonylphenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O6S/c1-18-11-14-26(15-12-18)33(28,29)21-7-5-20(6-8-21)32-17-24(27)25-13-10-19-4-9-22(30-2)23(16-19)31-3/h4-9,16,18H,10-15,17H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDVHFQOCHEZEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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